REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:7][C:8](=[O:10])[CH3:9])[CH2:3][C:4]([OH:6])=O.S(Cl)(Cl)=O>C1C=CC=CC=1>[CH3:1][CH:2]1[CH:7]=[C:8]([CH3:9])[O:10][C:4](=[O:6])[CH2:3]1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)O)CC(C)=O
|
Name
|
|
Quantity
|
1.26 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
At the conclusion of this period, the mixture was cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(OC(=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |